molecular formula C5H13ClO2SSi B027079 2-(Trimethylsilyl)ethanesulfonyl chloride CAS No. 106018-85-3

2-(Trimethylsilyl)ethanesulfonyl chloride

Cat. No.: B027079
CAS No.: 106018-85-3
M. Wt: 200.76 g/mol
InChI Key: BLPMCIWDCRGIJV-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethanesulfonyl chloride is a chemical compound with the molecular formula C5H13ClO2SSi. It is commonly used in organic synthesis, particularly for the protection of amino groups. The compound is known for its ability to form stable sulfonamide linkages, which can be conveniently removed by fluoride ions .

Mechanism of Action

Target of Action

The primary target of 2-(Trimethylsilyl)ethanesulfonyl chloride, also known as SES-Cl, is amines . It is used for the functionalization and protection of amines .

Mode of Action

SES-Cl interacts with amines to form a sulfonyl protection . This protection can be removed under mild conditions using fluoride ions . The fluoride ions attack the silicon atom, leading to β-elimination .

Biochemical Pathways

SES-Cl is involved in several biochemical transformations. It is used in the synthesis of nicotinamine and its analogs, regioselective metal-free oxidative cyclization of sulfonamides, annulation reactions, tin-free radical carbonylation of alkylsulfonyl derivatives, and asymmetric aziridination .

Pharmacokinetics

It is known that the compound is a distillable liquid with a boiling point of 1468 °C . It has a density of 1.059 g/mL at 25 °C , indicating that it is slightly denser than water. The compound is typically stored at 2-8°C .

Result of Action

The result of the action of SES-Cl is the formation of a sulfonyl protection on amines . Upon deprotection with fluoride, the free amine is supplied along with trimethylsilyl fluoride, sulfur dioxide, and ethylene .

Action Environment

The action of SES-Cl is influenced by environmental factors such as temperature and the presence of other reagents. For instance, the sulfonyl protection is removed under mild conditions using fluoride ions . Additionally, the compound is generally stable under normal conditions but may react vigorously or explosively if mixed with certain ethers in the presence of trace amounts of metal salts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)ethanesulfonyl chloride typically involves the reaction of 2-(Trimethylsilyl)ethanol with chlorosulfonic acid. The reaction proceeds under controlled conditions to yield the desired product. The general reaction can be represented as follows:

(CH3)3SiCH2CH2OH+ClSO2OH(CH3)3SiCH2CH2SO2Cl+H2O(CH_3)_3SiCH_2CH_2OH + ClSO_2OH \rightarrow (CH_3)_3SiCH_2CH_2SO_2Cl + H_2O (CH3​)3​SiCH2​CH2​OH+ClSO2​OH→(CH3​)3​SiCH2​CH2​SO2​Cl+H2​O

The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(Trimethylsilyl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Trimethylsilyl)ethanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • 2-(Trimethylsilyl)ethanesulfonamide
  • Trimethylsilyl chlorosulfonate
  • 2-(Trimethylsilyl)ethoxymethyl chloride

Comparison: 2-(Trimethylsilyl)ethanesulfonyl chloride is unique due to its ability to form stable sulfonamide linkages that can be easily removed by fluoride ions. This property distinguishes it from other similar compounds, making it particularly useful in organic synthesis for the protection of amines .

Properties

IUPAC Name

2-trimethylsilylethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPMCIWDCRGIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431554
Record name 2-(Trimethylsilyl)ethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106018-85-3
Record name 2-(Trimethylsilyl)ethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trimethylsilyl)ethane-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sulfuryl chloride (43 ml, 539 mmol) was added in 3 min to a clear solution of triphenylphosphine (129 g, 490 mmol) in methylene chloride (200 mL) at 0° C. in a flame-dried three-neck round bottom flask. After stirring at 0° C. for 5 min, the ice-water bath was removed and sodium 2-trimethylsilylethanesulfonate (50 g, 245 mmol) was added in portions over 10 min. The resulting white suspension was stirred at room temperature for 16 h, then it was filtered through a pad of celite. The filtrate was concentrated to ca 50 mL, ethyl acetate/hexanes (1:3, 1000 mL) and celite (40 g) were added. The mixture was stirred at room temperature for 15 min and filtered through a pad of celite. Solvents were removed in vacuo and the residue was loaded onto a pre-wetted column with silica gel (300 mL) using 1:3 ethyl acetate/hexanes as the eluent. Solvents were removed and the title compound was obtained as a light tan liquid (41.9 g, 85%). If not used immediately, the final product should be stored under nitrogen in the freezer or refrigerator to minimize decomposition. 1H-NMR (CDCl3, 500 MHz) δ 3.61-3.57 (m, 2H), 1.32-1.27 (m, 2H), 0.10 (s, 9H).
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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